molecular formula C11H21N B1664098 2-Norbornanamine, N,N,2,3-tetramethyl- CAS No. 63907-04-0

2-Norbornanamine, N,N,2,3-tetramethyl-

Cat. No.: B1664098
CAS No.: 63907-04-0
M. Wt: 167.29 g/mol
InChI Key: FDIWARBGJVIFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Norbornanamine, N,N,2,3-tetramethyl- (CAS: 107538-05-6; synonyms: N,2,3,3-Tetramethyl-2-norbornanamine, C11H21N) is a bicyclic amine derivative based on the norbornane (bicyclo[2.2.1]heptane) scaffold. Its structure features methyl substituents at the 2- and 3-positions of the norbornane ring, along with two N-methyl groups, resulting in a highly substituted, sterically hindered amine .

Properties

CAS No.

63907-04-0

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N,N,2,3-tetramethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H21N/c1-8-9-5-6-10(7-9)11(8,2)12(3)4/h8-10H,5-7H2,1-4H3

InChI Key

FDIWARBGJVIFJY-UHFFFAOYSA-N

SMILES

CC1C2CCC(C2)C1(C)N(C)C

Canonical SMILES

CC1C2CCC(C2)C1(C)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Norbornanamine, N,N,2,3-tetramethyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Applications/Properties
2-Norbornanamine, N,N,2,3-tetramethyl- 107538-05-6 C11H21N N,N,2,3-tetramethyl Ligand synthesis, chiral intermediates
5-Norbornene-2-methylamine Not specified C8H13N 2-methyl, unsaturated norbornene backbone Bioorthogonal chemistry
N-(Benzyl)-cis-5-norbornene-exo-2,3-dicarboxyimide Not specified C17H17NO2 Benzyl amine, dicarboxyimide functionalization Polymer crosslinking agents
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide 113-48-4 C16H23NO2 2-Ethylhexyl group, dicarboximide Insecticide synergist (e.g., MGK 264)
Bicyclo[2.2.1]heptan-2-amine, N,2,3-trimethyl- 63907-05-1 C10H19N N,2,3-trimethyl Intermediate in asymmetric synthesis

Physicochemical Properties

  • Solubility: N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide exhibits lipophilicity due to its long alkyl chain, making it suitable for hydrophobic applications, whereas the polar dicarboxyimide derivatives (e.g., N-(benzyl)- analogues) show higher solubility in polar solvents .
  • Thermal Stability: The rigid norbornane backbone enhances thermal stability across all derivatives, a property exploited in high-performance polymers .

Research Findings and Contrasts

  • Reactivity: The unsaturated 5-norbornene-2-methylamine undergoes rapid Diels-Alder reactions, unlike the saturated tetramethyl derivative, which is more inert .
  • Safety Profiles: While 5-norbornene-2-methylamine requires stringent respiratory and dermal protection due to volatility and reactivity , safety data for the tetramethyl analogue remains undocumented.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Norbornanamine, N,N,2,3-tetramethyl-
Reactant of Route 2
2-Norbornanamine, N,N,2,3-tetramethyl-

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